Product packaging for Dermaseptin-4(Cat. No.:)

Dermaseptin-4

Cat. No.: B1577030
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Origin and Discovery within Amphibian Skin Secretions

The dermaseptin (B158304) family of peptides was first identified in 1991. mdpi.comnih.govfrontiersin.org These peptides are naturally found in the skin secretions of tree-dwelling frogs from the Hylidae family, particularly those of the Phyllomedusa genus. oup.commdpi.comfrontiersin.orgmdpi.com Dermaseptin-4, specifically, is isolated from the skin of the waxy monkey tree frog, Phyllomedusa sauvagei. oup.comnih.govrcsb.org The skin of amphibians is a rich source of bioactive peptides, which serve as a primary defense mechanism against pathogens in their environment. mdpi.combohrium.com

Classification within the Antimicrobial Peptide Family

This compound is classified as an antimicrobial peptide (AMP), a diverse group of naturally occurring molecules that are a fundamental part of the innate immune response in a wide range of organisms. mdpi.comfrontiersin.org Structurally, dermaseptins are linear, polycationic peptides that typically contain 28 to 34 amino acids. oup.comnih.gov A key characteristic of these peptides is their ability to adopt an amphipathic α-helical structure, particularly when interacting with the lipid bilayers of microbial membranes. mdpi.comnih.govfrontiersin.org This structure is crucial for their mechanism of action, which generally involves the disruption of membrane integrity, leading to cell death. oup.comresearchgate.net this compound and its relatives are distinguished by a conserved tryptophan (Trp) residue near the N-terminus and C-terminal amidation. oup.com

Historical Trajectory and Significance in Antimicrobial Research

Initial studies revealed that while this compound possesses potent antiprotozoan and hemolytic activity, its effectiveness against bacteria is limited. nih.govresearchgate.net This observation sparked significant scientific interest in understanding the structure-function relationships of the peptide. Researchers discovered that the limited antibacterial action and high toxicity of native this compound were linked to its tendency to form aggregates (oligomerization) in solution. nih.govresearchgate.net

This understanding became a pivotal point in the research trajectory of this compound. It shifted the focus towards creating synthetic analogs or derivatives with improved therapeutic profiles. By modifying the peptide's structure—tampering with its hydrophobic domains or increasing its net positive charge—scientists have successfully engineered derivatives with dramatically enhanced antibacterial potency and reduced hemolytic activity. nih.govnih.govresearchgate.net These derivatives have demonstrated efficacy against a variety of multidrug-resistant bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.govnih.gov This line of research emphasizes the modular nature of peptide-based antibiotics and provides critical insights into how physicochemical properties influence potency and selectivity. nih.govresearchgate.net The study of this compound and its derivatives continues to be a promising area for the development of new antimicrobial agents to combat infectious diseases. nih.gov

Research Findings on this compound and its Derivatives

Research has extensively documented the antimicrobial activity of this compound and its synthetic derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a peptide required to inhibit the visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and its Derivatives Against Various Microorganisms

Peptide/Derivative Escherichia coli Staphylococcus aureus Pseudomonas aeruginosa Fungi/Yeast
Dermaseptin S4 (Native) 1-25 researchgate.net 1-25 researchgate.net - 1-25 (Candida albicans) researchgate.net
K₄K₂₀-S4 1-16 nih.gov 1-4 nih.gov 1-4 nih.gov -
K₄-S4(1-16) - 6.25 (A. baumannii) mdpi.com - -
K₄-S4(1-13) - - - -
DS4 (1-26)a - - High activity (V. harveyi, V. anguillarum) oup.com -

Compound Names

The following table lists the chemical compounds mentioned throughout this article.

Properties

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

ALWMTLLKKVLKAAAKALNAVLVGANA

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Dermaseptin 4

Primary Sequence Characteristics and Key Residue Identification

Dermaseptin-4 is a polycationic peptide, typically composed of 27 to 28 amino acids. nih.govuniprot.org Its primary sequence is characterized by a high content of hydrophobic and cationic residues, a feature common to many AMPs that is critical for their interaction with negatively charged microbial membranes. oup.com The native sequence of a 27-residue version of Dermaseptin-S4 is ALWMTLLKKVLKAAAKALNAVLVGANA. uniprot.org A defining characteristic of the dermaseptin (B158304) family is the presence of a tryptophan (Trp) residue, often found near the N-terminus, which plays a significant role in membrane anchoring. mdpi.comoup.com

Structure-activity relationship studies have identified several key residues within the this compound sequence that are pivotal to its function. Notably, substitutions at positions 4 and 20 have been extensively investigated to modulate the peptide's activity and selectivity. nih.govnih.gov For instance, replacing the methionine (Met) at position 4 and the asparagine (Asn) at position 20 with lysine (B10760008) (Lys) residues increases the peptide's net positive charge. nih.gov This modification has been shown to enhance antibacterial activity while in some cases reducing hemolytic activity against red blood cells. nih.govnih.gov The resulting analog, K4K20-S4, has demonstrated significantly greater potency against bacteria compared to the native peptide. nih.govnih.gov

PeptideSequenceKey ModificationsReference
Dermaseptin S4 (27 residues)ALWMTLLKKVLKAAAKALNAVLVGANANative sequence uniprot.org
K4K20-S4ALWKTLLKKVLKAAAKALNAKLVGANAMet4 -> Lys, Asn20 -> Lys nih.govnih.govnih.gov
K4-S4(1-16)ALWKTLLKKVLKAAAKMet4 -> Lys, C-terminal truncation nih.govresearchgate.net
K4-S4(1-13)ALWKTLLKKVLKAMet4 -> Lys, C-terminal truncation nih.govresearchgate.net

Secondary Structure Elucidation in Membrane-Mimetic Environments

In aqueous solutions, this compound and its derivatives typically exist in a disordered or random coil conformation. nih.govmdpi.com However, upon encountering a membrane-mimetic environment, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to form an α-helical structure. mdpi.comnih.govembrapa.br This transition from a coil to a helix is a hallmark of many membrane-active peptides and is fundamental to their biological activity. nih.gov The α-helix creates an amphipathic structure, where the hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. This arrangement facilitates the peptide's insertion into and disruption of the lipid bilayer of target cells. acs.org

Circular dichroism (CD) spectroscopy is a key technique used to monitor these conformational changes. In aqueous buffer, the CD spectra of dermaseptin peptides show a minimum characteristic of a random coil. mdpi.com In the presence of TFE or SDS, the spectra shift to display two minima around 208 and 222 nm, which is indicative of a high α-helical content. mdpi.comembrapa.br For example, d-dermaseptin S4 was found to be 75% α-helical in a benign medium and was fully induced into an α-helical structure in 50% TFE. nih.gov Nuclear Magnetic Resonance (NMR) studies have further confirmed the α-helical conformation of dermaseptins in membrane-like environments, providing detailed structural insights at the atomic level. acs.orgnih.gov

The degree of helicity can be influenced by modifications to the primary sequence. For instance, substitutions that alter the peptide's charge or hydrophobicity can affect its ability to fold into a stable α-helix. nih.gov However, a direct correlation between helical content and antimicrobial activity is not always observed, suggesting that other factors, such as the stability and orientation of the helix within the membrane, are also critical. mdpi.com

PeptideEnvironmentPredominant Secondary StructureReference
Dermaseptin S4Aqueous SolutionRandom Coil nih.gov
Dermaseptin S4Membrane-Mimetic (TFE, SDS)α-Helix mdpi.comembrapa.br
Dermaseptin S9Aqueous SolutionAggregated acs.org
Dermaseptin S9TFE/water mixtureα-Helix (monomeric) acs.org

Influence of Oligomerization and Aggregation States on Peptide Function

The tendency of this compound to self-associate into oligomers and larger aggregates in aqueous solution is a critical factor influencing its biological activity and selectivity. nih.govresearchgate.net Native Dermaseptin-S4 is known to exist in a highly aggregated state in aqueous environments, a property linked to its high hydrophobicity. nih.govcapes.gov.br This aggregation can limit its spectrum of action, particularly against bacteria that possess a cell wall, as evidenced by bell-shaped dose-response curves. nih.govnih.gov It is believed that the N-terminal domain interactions between Dermaseptin-S4 monomers are responsible for this oligomerization. nih.govresearchgate.net

Fluorescence and light scattering studies have been instrumental in correlating the aggregation state of this compound derivatives with their cytotoxic profiles. researchgate.netsemanticscholar.org Analogs with reduced aggregation, such as K4-S4 and K4K20-S4, exhibit enhanced antibacterial activity and, in some cases, reduced hemolytic activity compared to the highly aggregated native peptide. nih.govresearchgate.net This suggests that a monomeric or less aggregated state is more effective at disrupting bacterial membranes. The disaggregation allows the peptide to more readily interact with and permeabilize the target cell membrane. semanticscholar.org

Conversely, the high aggregation state of native Dermaseptin-S4 has been associated with its potent hemolytic and antiprotozoan effects. nih.gov The aggregation state appears to be a key determinant of the peptide's selective cytotoxicity. By modifying the primary sequence to alter hydrophobicity and net charge, it is possible to control the degree of aggregation and thereby tune the peptide's activity towards specific cell types. nih.govnih.gov For example, increasing the net positive charge can lead to partial depolymerization, which correlates with higher binding affinity and less discriminate cytotoxicity. semanticscholar.org This highlights the delicate balance between the physicochemical properties of this compound and its functional outcomes.

Mechanisms of Action of Dermaseptin 4 on Pathogenic Organisms

Interaction with Microbial Cell Membranes

The fundamental antimicrobial action of Dermaseptin-4 is mediated through its interaction with the phospholipids (B1166683) of the microbial plasma membrane. nih.govresearchgate.net As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membrane surfaces. nih.govpreprints.org Upon binding, it undergoes a conformational change, typically adopting an amphipathic α-helical structure which is crucial for its membrane-disrupting functions. mdpi.commdpi.com This interaction destabilizes the membrane's structural integrity through several proposed models. oup.comnih.gov

One of the earliest models proposed to explain the action of AMPs like dermaseptins is the "barrel-stave" mechanism. nih.govmdpi.com In this model, after binding to the membrane surface, the peptide monomers insert themselves into the lipid bilayer. nih.gov These inserted peptides then aggregate to form a bundle, or a transmembrane pore, that resembles the staves of a barrel. mdpi.comhep.com.cn

The hydrophobic surfaces of the peptide helices align with the lipid core of the membrane, while the hydrophilic surfaces face inward, creating a water-filled channel through the membrane. nih.gov This pore disrupts the membrane's barrier function, allowing for the unregulated passage of ions and water, which ultimately disturbs the cell's osmotic balance and leads to lysis. mdpi.com While this model is frequently cited for AMPs, the "carpet-like" mechanism is often considered more descriptive for this compound's action. nih.govresearchgate.net

The "carpet-like" or "non-pore" model is another widely accepted mechanism for this compound and its derivatives. nih.govresearchgate.netmdpi.comnih.gov This mechanism involves the peptide monomers binding parallel to the surface of the lipid bilayer, effectively coating it like a carpet. nih.govacs.org This binding is primarily driven by electrostatic interactions between the positively charged peptide and the negatively charged microbial membrane. nih.gov

Once a threshold concentration of the peptide is reached on the surface, the membrane's structure is destabilized. plos.org This can lead to the formation of transient pores or a detergent-like solubilization of the membrane, causing its complete disintegration without the formation of stable, structured pores. mdpi.comnih.gov This process results in the permeabilization of the membrane and subsequent cell death. researchgate.net Atomic force microscopy (AFM) studies on bacteria treated with a this compound derivative, K4S4(1-16), revealed significant morphological changes and increased surface roughness, consistent with membrane disruption and disintegration. mdpi.comnih.gov

MechanismDescriptionKey CharacteristicsSupporting Evidence
"Barrel-Stave" Model Peptide monomers insert into the membrane and aggregate to form stable, barrel-like transmembrane pores. mdpi.comnih.gov- Formation of structured, stable pores. hep.com.cn
  • Hydrophilic core for ion passage. nih.gov
  • Requires specific peptide dimensions. hep.com.cn
  • - Proposed for various antimicrobial peptides. nih.govnih.govresearchgate.net
    "Carpet-Like" Model Peptides accumulate on the membrane surface, causing destabilization and disruption in a detergent-like manner once a threshold concentration is met. nih.govnih.govplos.org- No stable pore formation. nih.govresearchgate.net
  • Membrane micellization/disintegration. mdpi.com
  • Dependent on peptide concentration on the surface. plos.org
  • - AFM imaging shows surface roughening and disruption. mdpi.com
  • Considered a primary mechanism for Dermaseptin (B158304) B2 and S4. mdpi.com
  • A direct consequence of this compound's interaction with the cell membrane is a significant increase in its permeability. oup.comnih.gov Both the barrel-stave and carpet-like mechanisms result in the loss of membrane integrity, leading to the leakage of essential intracellular components. nih.govpreprints.org

    Studies on Vibrio harveyi and Vibrio anguillarum have demonstrated that this compound and its derivatives cause damage to the cell membrane, resulting in the leakage of nucleic acids, which can be measured by an increase in absorbance at 260 nm. oup.com The use of fluorescent dyes like SYTOX Green, which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids, has further confirmed this membrane permeabilization. oup.com This loss of cytoplasmic contents, including ions and metabolites, disrupts cellular processes and is a key factor in the peptide's bactericidal effect. oup.compreprints.org

    The microbial cell membrane maintains a crucial electrochemical gradient, or transmembrane potential (ΔΨ), which is vital for cellular processes like ATP synthesis and transport. nih.gov this compound and its derivatives have been shown to disrupt this potential. nih.govresearchgate.net

    By permeabilizing the membrane, the peptide allows for an uncontrolled flow of ions across the bilayer, which dissipates the membrane potential. asm.orgiiitd.edu.in Experiments using the fluorescent dye rhodamine 123, which accumulates in energized mitochondria and parasites in response to membrane potential, have shown that this compound derivatives cause a time-dependent dissipation of this potential in Plasmodium falciparum. asm.orgiiitd.edu.in This collapse of the transmembrane potential is a critical step that precedes cell death. nih.govnih.gov

    The outer membrane of Gram-negative bacteria is stabilized by divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), which bridge the negatively charged lipopolysaccharide (LPS) molecules. preprints.orgpreprints.org this compound, being a cationic peptide, can compete with and displace these essential cations from their binding sites on the membrane. oup.com

    A cation displacement assay demonstrated that the presence of this compound leads to the loss of binding sites for Mg²⁺ and Ca²⁺ in Gram-negative bacteria. oup.compreprints.org This displacement disrupts the integrity of the outer membrane, facilitating the peptide's own translocation across it to reach the inner cytoplasmic membrane, thereby enhancing its antimicrobial efficacy. oup.compreprints.org

    EffectOrganism/Model SystemThis compound DerivativeObserved ResultReference
    Membrane PermeabilizationV. harveyi, V. anguillarumDS4 (1-26)aCaused leakage of nucleic acids and uptake of SYTOX Green dye. oup.com
    Dissipation of Transmembrane PotentialP. falciparum-infected erythrocytesAcyl-derivatives of K4S4(1-13)aDissipated the parasite plasma membrane potential under non-hemolytic conditions. asm.orgiiitd.edu.in
    Cation DisplacementGram-negative bacteriaDS4 and its derivativesDisplaced Mg²⁺ and Ca²⁺ from their binding sites on the bacterial membrane. oup.compreprints.org
    Morphological AlterationA. baumanniiK4S4(1-16)Caused increased surface roughness and morphological changes observed via AFM. mdpi.com

    Dissipation of Transmembrane Potential

    Proposed Intracellular Targets and Non-Membranolytic Effects

    While the primary killing mechanism of this compound is the disruption of the cell membrane, some evidence suggests that it may also have intracellular targets. nih.govmdpi.com After permeabilizing the membrane, the peptide could potentially enter the cytoplasm and interfere with essential cellular processes. nih.gov

    For some antimicrobial peptides, intracellular targets such as nucleic acids have been proposed. asm.org Fluorescence confocal microscopy has shown that this compound derivatives can find their way through the complex membranes of a host cell to interact directly with an intracellular parasite like P. falciparum. nih.govnih.gov However, compared to the extensive research on membrane disruption, the non-membranolytic effects and specific intracellular targets of this compound are less understood and remain an area for further investigation. nih.govresearchgate.net It is plausible that these intracellular actions could act synergistically with membrane damage to ensure rapid and efficient killing of the pathogen. mdpi.com

    Structure Activity Relationship Sar Studies of Dermaseptin 4 and Its Derivatives

    Impact of Peptide Length and Truncation on Bioactivity

    The length of the Dermaseptin-4 peptide is a crucial factor influencing its antimicrobial efficacy. Studies involving the systematic truncation of the peptide from both the N- and C-termini have elucidated the distinct roles these domains play in its mechanism of action.

    N-terminal Domain Contributions to Antimicrobial Activity

    The N-terminal domain of this compound is widely recognized as essential for its antimicrobial properties. Research has consistently shown that this region forms a well-defined α-helical structure that is a prerequisite for its activity. nih.gov Truncated N-terminal derivatives, even as short as 13 to 16 amino acid residues, have been found to retain significant, and in some cases, enhanced antimicrobial activity against a broad spectrum of bacteria. nih.govresearchgate.netnih.gov For instance, a 19-mer truncated N-terminal derivative of a novel Dermaseptin (B158304) from Phyllomedusa coelestis exhibited similar antimicrobial potency to the parent peptide but with markedly reduced hemolytic effects. nih.gov The interaction of these N-terminal residues with the plasma membrane is a key step in the lytic process. asm.org

    Studies have demonstrated that the N-terminal domain is responsible for the peptide's oligomerization in solution, a property that can limit its spectrum of action. capes.gov.brresearchgate.net By designing truncated analogs, researchers have been able to create shorter peptides with reduced aggregation tendencies and improved activity profiles. mdpi.com For example, a 15-mer version of Dermaseptin S4 displayed maximal antibacterial activity, being two orders of magnitude more potent than the native peptide. researchgate.netnih.gov However, truncation to fewer than 13 residues often leads to a significant loss of antimicrobial activity, indicating a critical length requirement for the N-terminal helical domain. nih.govmdpi.com

    C-terminal Domain Contributions to Antimicrobial Activity

    The C-terminal domain contributes to the peptide's binding affinity and can influence its nonspecific membrane lytic activity. nih.govmdpi.com Optimizing the length and hydrophobicity of the C-terminal domain can reverse the selectivity of Dermaseptin derivatives between bacterial and mammalian cells. nih.gov For instance, the 28-mer analog K4K20S4 (P28) maintained potent bactericidal properties under a wide range of conditions, highlighting the importance of the C-terminal domain for stability and broad-spectrum activity. In contrast, its N-terminal 14-mer counterpart (P14) showed higher potency but within a narrower range of conditions. asm.orgnih.gov

    Influence of Amino Acid Substitutions on Antimicrobial Potency

    Targeted amino acid substitutions have proven to be a powerful strategy for modulating the antimicrobial potency, selectivity, and stability of this compound.

    Role of Specific Lysine (B10760008) Substitutions (e.g., K4, K20)

    Lysine substitutions, particularly at positions 4 and 20, have been extensively studied and have yielded derivatives with significantly improved properties. The native Dermaseptin S4 has weak antibacterial activity but is potently hemolytic. capes.gov.brnih.gov Substituting methionine at position 4 (M4) and asparagine at position 20 (N20) with lysine (K) to create the K4K20-S4 analog dramatically alters its activity profile. This double-substituted analog is 2-3 times more potent against protozoa and red blood cells but, remarkably, is two orders of magnitude more potent against bacteria. nih.govcapes.gov.brresearchgate.netnih.gov

    The single substitution K4-S4 exhibits similar behavior to K4K20-S4, being less aggregated and more potent against bacteria than the native peptide. capes.gov.brresearchgate.netnih.gov In contrast, the K20-S4 substitution results in activity levels similar to or even reduced compared to the parent Dermaseptin S4. capes.gov.brresearchgate.netnih.gov These findings suggest that the N-terminal substitution at position 4 is particularly crucial for disrupting the peptide's self-aggregation and enhancing its antibacterial efficacy. capes.gov.brresearchgate.net The K4K20S4 derivative has demonstrated potent activity against a range of multidrug-resistant clinical isolates, with MICs between 1 and 4 µg/ml for most strains. nih.govnih.gov

    Modulation of Net Charge and Hydrophobicity

    The antimicrobial activity of this compound derivatives is intricately linked to their net positive charge and hydrophobicity. Increasing the net positive charge, often through lysine substitutions, generally correlates with enhanced antimicrobial activity. nih.govmdpi.comnih.gov This is attributed to the improved electrostatic attraction between the cationic peptide and the negatively charged bacterial membranes. nih.gov For instance, analogs with an increased positive charge were found to be the most potent inhibitors of parasite growth. nih.gov

    However, a balance between charge and hydrophobicity is crucial. While increased hydrophobicity can enhance membrane interaction, excessively high hydrophobicity can lead to increased toxicity towards mammalian cells and self-aggregation, which can limit bioavailability and potency. nih.govnih.gov The native Dermaseptin S4 is highly hydrophobic and prone to aggregation. nih.govasm.org Derivatives like K4-S4 and K4K20-S4, which have an increased net charge and reduced hydrophobicity, exhibit less aggregation and greater antibacterial potency. capes.gov.brresearchgate.netasm.org Tampering with the hydrophobic domains by reducing hydrophobicity or increasing the net positive charge has been a successful strategy to create analogs with potent antibacterial activity and reduced hemolytic activity. capes.gov.brresearchgate.netnih.gov

    Table 1: Physicochemical Properties and Activity of Dermaseptin S4 and its Derivatives

    Peptide Sequence Net Charge Hydrophobicity (H) MIC (µM) against E. coli
    Dermaseptin S4 ALWMTLLKKVLKAAAKAALNAVLVGANA +3 High >32 asm.org
    K4-S4 ALWKTLLKKVLKAAAKAALNAVLVGANA +4 Moderate -
    K20-S4 ALWMTLLKKVLKAAAKAALNAKLVGANA +4 High -
    K4K20-S4 ALWKTLLKKVLKAAAKAALNAKLVGANA +5 Moderate 8 asm.orgnih.gov
    K4-S4(1-16) ALWKTLLKKVLKAAAK-NH2 +5 Low 6.25 µg/mL mdpi.com
    K4-S4(1-13) ALWKTLLKKVLKA-NH2 +4 Low -

    | S4(1-15) | ALWKTLLKKVLKAAA-NH2 | +5 | - | - |

    Note: MIC values can vary between studies depending on the specific bacterial strains and experimental conditions used. The data presented is a representation from the cited sources.

    Effects of Chemical Derivatization and Post-Translational Modifications

    Chemical modifications, such as N-terminal acylation and C-terminal amidation, have been explored to further refine the properties of this compound derivatives. N-terminal acylation with fatty acids can modulate the peptide's hydrophobicity and, consequently, its antimicrobial and hemolytic activities. For example, replacing N-terminal amino acids of the S4(1-15) derivative with fatty acids often led to recovery or improvement of potency. nih.gov Specifically, the replacement of the N-terminal dipeptide with heptanoic acid (C7) or aminododecanoic acid (NC12) yielded derivatives with improved bactericidal kinetics. nih.gov

    C-terminal amidation is a common post-translational modification in antimicrobial peptides that typically enhances their stability and activity. This modification neutralizes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge and often leading to improved antimicrobial potency. oup.com

    Table 2: List of Compounds Mentioned

    Compound Name
    This compound (S4)
    K4-S4
    K20-S4
    K4K20-S4 (P28)
    K4-S4(1-16)
    K4-S4(1-13)
    S4(1-15)
    P14
    DMPC-19
    DMPC-10A
    DMPC-10
    C7-S4(3-15)
    NC12-S4(3-15)
    IB-367
    K3K4B2
    D4D20S4
    S4(5-28)
    Dermaseptin-PC (DM-PC)
    Dermaseptin B2
    Dermaseptin S1
    Dermaseptin S2
    Dermaseptin S3
    Dermaseptin S5
    Piscidin 1
    Polymyxin
    Rifampin
    Piperacillin (B28561)
    Meropenem
    MSI-78
    PG-1
    Bz-Suc-P
    C8=P
    iC4-P
    C4=P
    C3-P
    Dermaseptin-PS3 (DPS3)
    K5,17-DPS3
    L10,11-DPS3
    DRS-DU-1
    DRS-CA-1
    DP-1

    N-terminal Acylation Strategies

    N-terminal acylation, the process of adding an acyl group to the N-terminus of a peptide, has been a widely explored strategy to modulate the properties of Dermaseptin-S4 derivatives. nih.govnih.gov This modification can influence the peptide's hydrophobicity, charge, and secondary structure, which are critical determinants of its antimicrobial and hemolytic activities. nih.govasm.org

    Research has shown that N-terminal acylation can stabilize the α-helical structure of dermaseptin derivatives, a conformation known to be crucial for their lytic activity. nih.govasm.org The acyl chain is thought to interact with the hydrophobic face of the helix, thereby reinforcing the amphipathic organization of the peptide. nih.govasm.org This structural stabilization often translates to improved antimicrobial potency. nih.govasm.org

    Systematic studies involving the gradual increase of the acyl chain length have been conducted to monitor the effects of hydrophobicity. researchgate.net For instance, in a study using the 13-mer dermaseptin derivative K₄-S4(1-13) (referred to as P), conjugation with various acyl and aminoacyl moieties led to significant changes in its activity spectrum. asm.org Conjugation of aminoacyl-lysin groups, such as aminohexyl-K-P, resulted in potent activity against Gram-negative bacteria while rendering the peptide inactive against Gram-positive bacteria. asm.orgcapes.gov.br Conversely, acylating a substituted analog, M₄-S4(1-13), with groups like a hexyl chain, led to potent activity against Gram-positive bacteria and inactivity against Gram-negative bacteria. asm.orgcapes.gov.br

    Furthermore, the replacement of N-terminal amino acids with fatty acids has been investigated as a means to enhance antimicrobial properties. nih.gov In one study, replacing the N-terminal dipeptide alanine-leucine of a 15-mer S4 derivative with heptanoic acid (C7) or aminododecanoic acid (NC12) resulted in improved potency and faster bactericidal kinetics. nih.gov Circular dichroism analysis confirmed a correlation between the enhanced antibacterial properties and a more stable α-helical structure. nih.gov

    However, the increase in hydrophobicity through acylation does not always lead to a desirable outcome. Excessive hydrophobicity can lead to peptide self-assembly and aggregation in solution, which can limit its ability to reach the bacterial cytoplasmic membrane and may also increase hemolytic activity. asm.orgresearchgate.net For example, the dodecanoyl-substituted derivative C12-P₁₄ showed a high level of self-assembly and a loss of a positive charge, which likely contributed to its reduced antimicrobial activity. asm.org

    Interestingly, N-terminal acylation has also been shown to modulate the selective toxicity of Dermaseptin-S4 derivatives. While modifications that enhance activity against Gram-positive bacteria often also increase hemolysis, those that enhance activity against Gram-negative bacteria have been found to generally reduce it. asm.org For instance, the derivative aminohexyl-K-P demonstrated potency and bactericidal kinetics comparable to clinically tested peptides but with significantly greater selectivity for bacteria over human red blood cells. asm.org In another study, the attachment of a propionyl (C3) or isobutyryl (iC4) group to the K₄S4(1-13)a peptide resulted in derivatives that were more effective against Plasmodium falciparum at concentrations that did not cause hemolysis of infected red blood cells. asm.orgiiitd.edu.in

    Table 1: Effects of N-terminal Acylation on this compound Derivatives

    Derivative Modification Key Finding Reference
    aminohexyl-K-P N-terminal aminoacyl-lysin conjugation to K₄-S4(1-13) Potent against Gram-negative bacteria, inactive against Gram-positive, reduced hemolysis. asm.orgcapes.gov.br
    hexyl-M₄-P N-terminal acylation of M₄-S4(1-13) Potent against Gram-positive bacteria, inactive against Gram-negative. asm.orgcapes.gov.br
    C7-S4(3-15) Replacement of N-terminal dipeptide with heptanoic acid Improved potency and faster bactericidal kinetics against oral pathogens. nih.gov
    NC12-S4(3-15) Replacement of N-terminal dipeptide with aminododecanoic acid Improved potency and faster bactericidal kinetics against oral pathogens. nih.gov
    C12-P₁₄ N-terminal dodecanoyl substitution High level of self-assembly and reduced antimicrobial activity. asm.org
    C3-P N-terminal propionyl group on K₄S4(1-13)a More effective against P. falciparum with reduced hemolysis. asm.orgiiitd.edu.in
    iC4-P N-terminal isobutyryl group on K₄S4(1-13)a More effective against P. falciparum with reduced hemolysis. asm.orgiiitd.edu.in
    NC₁₂-P N-terminal aminolauryl conjugation to K₄-S4-(1-13) Enhanced binding affinity to model bacterial membranes. nih.gov

    Correlation between Structural Properties and Membrane Insertion Affinity

    Studies have shown that a certain level of hydrophobicity is essential for the peptide to partition into the lipid bilayer of the cell membrane. nih.gov However, excessive hydrophobicity can lead to self-aggregation in aqueous environments, which can hinder the peptide's ability to reach the target membrane. nih.govnih.gov The net positive charge of the peptide facilitates the initial electrostatic attraction to the negatively charged components of microbial membranes, such as phospholipids (B1166683) and lipopolysaccharides. asm.orgmdpi.com

    Once at the membrane surface, the peptide's ability to adopt an amphipathic α-helical conformation is crucial for its insertion and subsequent membrane-disrupting activity. nih.govmdpi.com This structure places hydrophobic residues on one face of the helix, which interacts with the lipid core of the membrane, and hydrophilic, positively charged residues on the opposite face, which remain in contact with the polar head groups of the lipids and the aqueous environment. mdpi.com

    Surface plasmon resonance (SPR) has been a valuable tool to dissect the membrane-binding process into two distinct steps: adhesion to the membrane surface and subsequent insertion into the bilayer. asm.orgacs.org These studies have revealed that cytolytic activity correlates more strongly with the insertion affinity (Kinsertion) than with the initial adhesion affinity (Kadhesion). acs.org

    For example, the highly cytolytic derivative K₄K₂₀-S4 was found to have a higher propensity for the inserted state rather than the highest membrane adhesion affinity. acs.org Similarly, truncated derivatives with 16, 13, and 10 residues showed a progressive decrease in cytotoxicity that directly correlated with a reduction in their insertion affinity. acs.org

    Table 3: Membrane Binding Properties of this compound Derivatives

    Derivative Key Structural Feature Correlation with Membrane Interaction Reference
    K₄K₂₀-S4 High positive charge, high hydrophobicity High propensity for membrane insertion, leading to high cytolytic activity. acs.orgresearchgate.net
    Truncated derivatives (16, 13, 10 residues) Progressively shorter length Progressive reduction in insertion affinity and cytotoxicity. acs.org
    NC₁₂-P N-terminal aminolauryl acylation Enhanced adhesion and insertion affinity, leading to stronger membrane binding. nih.govrcsb.org
    K₄-S4 Increased positive charge, reduced aggregation Lower affinity for target cells but higher antibacterial potency due to reduced oligomerization. nih.govresearchgate.net

    Antimicrobial and Antipathogen Spectrum of Dermaseptin 4 in Vitro and in Vivo Non Human Models

    Antibacterial Activities

    Dermaseptin-4 and its derivatives have demonstrated significant antibacterial properties against a variety of both Gram-positive and Gram-negative bacterial pathogens.

    Derivatives of Dermaseptin-S4 have shown in vitro activity against Staphylococcus aureus, including the methicillin-resistant strain (MRSA). nih.govmdpi.com For instance, a novel dermaseptin (B158304), Dermaseptin-SS1, was effective against Staphylococcus aureus and MRSA. mdpi.com Another study reported the discovery of potent antimicrobial compounds effective against Gram-positive bacteria, including MRSA. frontiersin.org The antimicrobial efficacy of Dermaseptin-PH was demonstrated against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values of 32 µM and higher permeability rates at increased concentrations. mdpi.com

    Bacterium Dermaseptin Derivative Activity
    Staphylococcus aureusDermaseptin-S4 derivativesActive in vitro. nih.gov
    Staphylococcus aureusDermaseptin-PHMIC of 32 µM. mdpi.com
    Methicillin-Resistant Staphylococcus aureus (MRSA)Dermaseptin-S4 derivativesActive in vitro. nih.gov
    Methicillin-Resistant Staphylococcus aureus (MRSA)Dermaseptin-SS1Active. mdpi.com
    Enterococcus faecalisDermaseptin-PHPermeable at 32 µM. mdpi.com

    Dermaseptin-S4 and its derivatives have shown considerable efficacy against a range of Gram-negative bacteria. Derivatives of Dermaseptin-S4 are active in vitro against Escherichia coli and Pseudomonas aeruginosa. nih.gov Specifically, the derivative K4-S4 displayed significant growth inhibitory activity against various food-related pathogenic bacteria, including E. coli O157:H7. hud.ac.uknih.gov The 28-mer analog K4K20S4 exhibited an MIC of 8 μM against this strain. nih.gov Studies have also demonstrated the antibacterial activity of Dermaseptin-PH against E. coli and P. aeruginosa, with an MIC of 16 µM for E. coli. mdpi.com

    The skin secretion of Phyllomedusa azurea, which contains dermaseptins, showed antibacterial activity against E. coli ATCC 25922 with an MIC of 31.25 μg/mL and against P. aeruginosa ATCC 27853 with an MIC of 250 μg/mL. scielo.sa.cr Furthermore, modifications to Dermaseptin S4 have led to improved therapeutic indices against Acinetobacter baumannii and Pseudomonas aeruginosa. mdpi.com

    In the context of marine pathogens, Dermaseptin S4 and its derivatives, particularly DS4(1-26)a, have demonstrated high bactericidal activity against Vibrio harveyi and Vibrio anguillarum. oup.compreprints.org These peptides affect the membrane and cell wall integrity of both pathogenic bacteria, leading to cellular content leakage. oup.compreprints.org

    Bacterium Dermaseptin/Derivative Observed Efficacy
    Escherichia coliDermaseptin-S4 derivativesActive in vitro. nih.gov
    Escherichia coli O157:H7K4-S4Significant growth inhibition. hud.ac.uknih.gov
    Escherichia coli O157:H7K4K20S4MIC of 8 μM. nih.gov
    Escherichia coliDermaseptin-PHMIC of 16 µM. mdpi.com
    Pseudomonas aeruginosaDermaseptin-S4 derivativesActive in vitro. nih.gov
    Pseudomonas aeruginosaDermaseptin-PHActive. mdpi.com
    Acinetobacter baumanniiModified Dermaseptin S4Improved therapeutic index. mdpi.com
    Vibrio harveyiDS4(1-26)aHigh bactericidal activity. oup.compreprints.org
    Vibrio anguillarumDS4(1-26)aHigh bactericidal activity. oup.compreprints.org

    Dermaseptins have shown potential as agents against bacterial biofilms. nih.gov Derivatives of Dermaseptin-S4 have demonstrated concentration-dependent antibiofilm activities against both Gram-positive and Gram-negative bacteria. nih.gov The derivative K4S4, in particular, was found to significantly reduce the viability of planktonic and surface-attached bacteria, thereby inhibiting biofilm formation under dynamic flow conditions. nih.govnih.gov While these peptides did not dissolve mature biofilms at twice the MIC, they did reduce the survival of biofilm cells. nih.gov The synthetic peptide Der-PS4 also exhibited anti-biofilm activity against several Gram-positive and Gram-negative bacteria. mdpi.com

    The antibacterial activity of Dermaseptin-S4 derivatives can be influenced by environmental factors. The 28-mer analog K4K20S4 maintained potent bactericidal properties at high salt concentrations, under acidic or basic conditions, and at extreme temperatures. nih.gov In contrast, the shorter 14-mer derivative (P14) did not retain its potency under acidic conditions, at high salt concentrations, or at low temperatures. nih.gov

    Another derivative, K4-S4, showed that its antibacterial activity against E. coli O157:H7 is maintained at fairly high NaCl concentrations (up to 600mM) but is inhibited at higher concentrations. hud.ac.uknih.gov Its activity was also reduced under high pH conditions but not low pH. hud.ac.uknih.gov Importantly, its antibacterial efficacy was maintained at temperatures below 37°C and was significantly enhanced at 42°C. hud.ac.uknih.govasm.org

    Efficacy against Biofilm Formation

    Antifungal Activities (e.g., yeasts, filamentous fungi, Cryptococcus neoformans, Aspergillus fumigatus)

    Dermaseptins exhibit a broad spectrum of antifungal activity. ajol.info They are known to be active against various fungi, including yeasts and filamentous fungi. ajol.infonih.gov Specifically, Dermaseptin S4 and its analogues have been tested against Cryptococcus neoformans and Aspergillus fumigatus. ajol.infoacademicjournals.orgresearchgate.net Studies have shown that the N-terminus of the peptide is crucial for its antifungal activity. ajol.infoacademicjournals.org Dermaseptin-PH also demonstrated inhibitory action against the pathogenic yeast Candida albicans with a Minimum Inhibitory Concentration (MIC) of 16 μM. mdpi.com

    Antiparasitic Activities (e.g., Plasmodium falciparum, Schistosoma mansoni, Leishmania amazonesis, protozoa)

    Dermaseptins have shown significant activity against various parasites. Derivatives of Dermaseptin S3 and S4 can target malaria parasites (Plasmodium falciparum) within host erythrocytes without disrupting the host cell. nih.govresearchgate.net A study on Dermaseptin S4 derivatives revealed that they inhibited parasite growth with IC50 values in the micromolar range, with the substituted analog K4K20-S4 being the most potent. nih.gov

    Dermaseptin 01 (DRS-O1) has demonstrated activity against Schistosoma mansoni, Trypanosoma cruzi, and Leishmania amazonensis. nih.govresearchgate.net At a concentration of 100 µg/mL, DS 01 was shown to decrease the motility of S. mansoni worms and kill them within 48 hours. mdpi.com Dermaseptins S1–S5 were found to be lethal to the promastigote form of Leishmania mexicana at low concentrations by inducing cell membrane disruption. mdpi.com Synthetic Dermaseptin 01 is also active against Leishmania amazonensis promastigotes. mdpi.com

    Antiviral Activities (e.g., HSV-1, HIV-1)

    This compound and its analogues have demonstrated significant antiviral properties in various in vitro studies. frontiersin.orguu.nl The primary mechanism of action appears to be virucidal, targeting the viral envelope and interfering with the initial stages of viral replication, such as attachment and entry into host cells. frontiersin.orgnih.govnih.gov This activity has been notably documented against enveloped viruses like Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). nih.govresearchgate.net

    Herpes Simplex Virus (HSV) Activity

    Dermaseptin S4 (DS4) has been identified as a potent agent against Herpes Simplex Virus type 1 (HSV-1). nih.gov Research indicates that its antiviral effect is most pronounced when the peptide is introduced before or during the adsorption of the virus to target cells, suggesting that it acts at a very early stage of the viral life cycle, likely at the virus-cell interface. nih.gov Unlike the conventional antiviral drug Acyclovir, this compound's action is not on viral replication within the host cell but rather on the virus particle itself or its initial interaction with the cell. nih.gov

    Studies have shown that this compound is effective against both acyclovir-sensitive and acyclovir-resistant strains of HSV. frontiersin.orgresearchgate.net For instance, in one study using Hep-2 cell cultures, Dermaseptin S4 achieved a 96.8% reduction in the yield of an acyclovir-sensitive HSV-1 strain and a 100% reduction for an acyclovir-resistant strain. researchgate.net The antiviral efficacy is also observed against Herpes Simplex Virus type 2 (HSV-2). frontiersin.orgnih.gov Modifications to the peptide, such as the derivative K₄K₂₀S₄, have shown high antiviral activity against both sensitive and resistant HSV-2 strains, highlighting its potential as a therapeutic virucidal agent. nih.gov The C-terminal region of the peptide appears to be crucial for its anti-HSV effect. ajol.info

    Table 1: In Vitro Antiviral Activity of Dermaseptin S4 Against HSV-1 Strains

    Peptide Virus Strain Concentration Viral Yield Reduction (%) Reference
    Dermaseptin S4 Sc16 (Acyclovir-sensitive) 8 µg/mL 96.8% researchgate.net

    Human Immunodeficiency Virus (HIV) Activity

    Dermaseptin S4 and its derivatives also exhibit robust anti-HIV-1 activity. frontiersin.orgnih.gov The peptide effectively inhibits both cell-free and cell-associated HIV-1 infection across various laboratory-adapted strains and primary isolates (both R5 and X4 tropic). nih.govresearchgate.net The primary mode of action is the direct disruption of the HIV-1 virion's integrity, rendering it non-infectious before it can engage with host cells. nih.govajol.info

    Further research has demonstrated that modified Dermaseptin S4 can interfere with critical steps in the mucosal transmission of the virus. nih.gov It has been shown to inhibit the capture of HIV-1 by dendritic cells and the subsequent transmission of the virus to CD4⁺ T lymphocytes. frontiersin.orgnih.gov Additionally, it blocks the binding of HIV-1 to endometrial cells. frontiersin.orgnih.gov Structural modifications, such as substituting the methionine at position 4 with lysine (B10760008) (creating K₄-S4), have been shown to maintain potent anti-HIV activity. frontiersin.orguu.nl The antiviral action is most effective during the initial phases of the viral replication cycle. nih.gov

    Table 2: Summary of Dermaseptin S4 Inhibitory Actions on HIV-1

    Inhibitory Action Target/Process Peptide Variant(s) Reference
    Virion Disruption HIV-1 Particles Dermaseptin S4 nih.gov
    Inhibition of Infection Cell-free and Cell-associated HIV-1 Dermaseptin S4 nih.gov
    Inhibition of Transmission Dendritic cell capture and transmission to T cells Modified Dermaseptin S4 frontiersin.orgnih.gov

    Anticancer Activities of Dermaseptin 4 and Its Derivatives in Vitro Studies

    Broad-Spectrum Antiproliferative Activity against Human Cancer Cell Lines

    Dermaseptin-4 and its derivatives have shown the ability to inhibit the growth of a wide array of human cancer cell lines. This broad-spectrum antiproliferative activity has been observed in cell lines derived from various types of cancers, including breast, lung, brain, and prostate cancers.

    Specifically, a novel dermaseptin (B158304) peptide, Dermaseptin-PH, demonstrated significant antiproliferative effects against several human cancer cell lines. nih.govnih.govmdpi.com The most pronounced inhibition was seen in the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 0.69 μM. nih.gov It also showed inhibitory activity against H157 (non-small cell lung cancer), U251MG (glioblastoma), and MDA-MB-435S (melanoma) cell lines with IC50 values of 2.01 μM, 2.36 μM, and 9.94 μM, respectively. nih.gov Its weakest anticancer activity was observed against the PC-3 prostate cancer cell line, with an IC50 value of 11.8 μM. nih.gov

    Another derivative, Dermaseptin-PP, also exhibited potent antiproliferative effects against H157, MCF-7, PC-3, and U251 MG cancer cells, with calculated IC50 values of 1.55 µM, 2.92 µM, 4.15 µM, and 2.47 µM, respectively. frontiersin.org Similarly, Dermaseptin-PS1 was effective against the U-251 MG human neuronal glioblastoma cell line with an IC50 value of 5.419 μmol/L. researchgate.net

    The derivative Der-PS4 also displayed dose-dependent inhibitory activities against U251MG, MDA-MB-435S, H157, PC-3, and MCF-7 cell lines at concentrations ranging from 10⁻⁹ to 10⁻⁴ M. mdpi.com Notably, Der-PS4 was more effective than the well-known anticancer peptide melittin (B549807) on U251MG, MDA-MB-435S, and H157 cell lines and showed comparable effects on PC-3 cells. mdpi.com However, melittin had a stronger inhibitory effect on MCF-7 cells. mdpi.com

    Two other novel dermaseptin-like peptides, dermaseptin-PD-1 and dermaseptin-PD-2, also showed antiproliferative activity. mdpi.comnih.gov Dermaseptin-PD-2 demonstrated a broader spectrum of activity, inhibiting the proliferation of PC-3, H157, and U251MG cells. mdpi.com In contrast, dermaseptin-PD-1 was only effective against U251MG cells. mdpi.com

    Interactive Table: In Vitro Antiproliferative Activity of Dermaseptin Derivatives Against Human Cancer Cell Lines.

    Cell Line Cancer Type Dermaseptin-PH (IC50) Dermaseptin-PP (IC50) Dermaseptin-PS1 (IC50) Der-PS4 (Effective Concentration) Dermaseptin-PD-1 (Effective) Dermaseptin-PD-2 (Effective)
    MCF-7 Breast Adenocarcinoma 0.69 µM nih.gov 2.92 µM frontiersin.org 10⁻⁹ to 10⁻⁴ M mdpi.com No No
    H157 Non-Small Cell Lung Cancer 2.01 µM nih.gov 1.55 µM frontiersin.org 10⁻⁹ to 10⁻⁴ M mdpi.com No Yes mdpi.com
    U251MG Neuronal Glioblastoma 2.36 µM nih.gov 2.47 µM frontiersin.org 5.419 µM researchgate.net 10⁻⁹ to 10⁻⁴ M mdpi.com Yes mdpi.com Yes mdpi.com
    MDA-MB-435S Melanoma 9.94 µM nih.gov 10⁻⁹ to 10⁻⁴ M mdpi.com

    | PC-3 | Prostate Carcinoma | 11.8 µM nih.gov | 4.15 µM frontiersin.org | | 10⁻⁹ to 10⁻⁴ M mdpi.com | No | Yes mdpi.com |

    Mechanistic Insights into Selective Cytotoxicity Towards Cancer Cells

    The selective cytotoxicity of dermaseptins towards cancer cells over normal cells is a key area of research. dovepress.com The primary mechanism is believed to be the disruption of the cancer cell membrane. nih.govfrontiersin.org Cancer cell membranes have a net negative charge due to a higher expression of anionic molecules like phosphatidylserine, which facilitates the electrostatic interaction with the positively charged (cationic) dermaseptin peptides. dovepress.com

    Once bound to the cancer cell membrane, dermaseptins can adopt an α-helical structure, which allows them to insert into and disrupt the lipid bilayer. oup.commdpi.com This disruption can lead to the formation of pores, causing leakage of cellular contents and ultimately cell death, a process known as lysis. oup.comnih.gov

    Studies have shown that dermaseptin derivatives can induce the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage, from cancer cells. mdpi.com For instance, Der-PS4 induced significant LDH release from MDA-MB-435S, H157, and PC-3 cells at concentrations of 10⁻⁵ and 10⁻⁴ M. mdpi.com In contrast, higher concentrations were needed to disrupt the membranes of U251MG and MCF-7 cells. mdpi.com

    Interestingly, some dermaseptin derivatives appear to have minimal effects on normal human cells. For example, Der-PS4 showed only a slight inhibitory effect on human dermal microvascular endothelium cells (HMEC-1). mdpi.comnih.gov Similarly, Dermaseptin-PP displayed almost no cytotoxicity towards normal HMEC-1 cells, inducing very low LDH release even at high concentrations. frontiersin.org This selectivity is a crucial feature for potential therapeutic applications. frontiersin.orgdovepress.com

    Beyond direct membrane disruption, some evidence suggests that dermaseptins may also induce apoptosis, or programmed cell death. frontiersin.orgnih.gov Dermaseptin-PP, for example, has been shown to induce apoptosis in H157 cells through both the intrinsic mitochondrial pathway and the extrinsic death receptor pathway. frontiersin.org

    Synergistic Effects with Established Anticancer Agents

    Preliminary research indicates that dermaseptins may work synergistically with conventional anticancer drugs, potentially enhancing their effectiveness. A study investigating the combination of dermaseptin-PD-1 and dermaseptin-PD-2 on U251 MG cells revealed an additive effect against the proliferation of these cancer cells. mdpi.com While this particular study did not show a synergistic effect, it opens the door for further investigation into combining dermaseptins with other chemotherapeutic agents. The ability of some antimicrobial peptides to have synergistic effects with conventional antibiotics has been noted, suggesting a similar potential in cancer therapy. oup.com The rationale is that by disrupting the cancer cell membrane, dermaseptins could potentially increase the uptake and efficacy of other anticancer drugs.

    Bacterial Resistance Dynamics and Overcoming Mechanisms

    Comparative Analysis of Resistance Emergence to Dermaseptin-4 versus Conventional Antibiotics

    Studies comparing the emergence of resistance to this compound derivatives against conventional antibiotics have revealed a significant advantage for the peptide-based compounds. In serial passage experiments, where bacteria are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent to encourage resistance development, this compound derivatives consistently demonstrate a low potential for inducing resistance. nih.govresearchgate.netnih.govasm.org

    For instance, one study investigated the development of resistance in Pseudomonas aeruginosa and Staphylococcus aureus over 10 to 15 consecutive generations. nih.govasm.org While the minimum inhibitory concentration (MIC) for this compound derivatives remained stable, the MICs for several conventional antibiotics increased dramatically. nih.gov In the case of P. aeruginosa, after 15 generations, the MIC for ciprofloxacin (B1669076) increased 57-fold, for gentamicin (B1671437) 13-fold, for ceftazidime (B193861) 12-fold, and for piperacillin (B28561) 8-fold. nih.gov Similarly, with S. aureus, the MIC of ciprofloxacin increased 33-fold, while resistance also grew for gentamicin, penicillin, and rifampin. nih.gov

    Crucially, throughout these serial passages, neither Gram-negative nor Gram-positive bacteria developed resistance to the this compound derivatives. nih.govasm.org This stark contrast underscores the lower probability of microorganisms developing effective resistance mechanisms against these peptides compared to conventional antibiotics. nih.gov

    Interactive Data Table: Emergence of Bacterial Resistance

    The table below summarizes the findings from a study on the increase in Minimum Inhibitory Concentration (MIC) for various antibiotics compared to a Dermaseptin-S4 derivative after serial passaging of P. aeruginosa.

    Antimicrobial AgentFold Increase in MIC (after 15 generations)
    Dermaseptin (B158304) S4 derivativeNo increase
    Ciprofloxacin57-fold
    Gentamicin13-fold
    Ceftazidime12-fold
    Piperacillin8-fold
    Data sourced from Navon-Venezia et al. (2002). nih.gov

    Intrinsic Properties of this compound that Mitigate Resistance Development

    The low propensity for resistance development to this compound is not coincidental but is rooted in its fundamental physicochemical properties and its mechanism of action. Several intrinsic characteristics contribute to its ability to circumvent or overcome bacterial resistance mechanisms.

    Primary Mode of Action: The principal mechanism by which this compound and other antimicrobial peptides (AMPs) act is the direct disruption of the bacterial cell membrane's structural integrity. nih.govoup.com Unlike conventional antibiotics that often target specific enzymes or metabolic pathways, this compound's action is a physical process of destabilizing and permeabilizing the lipid bilayer, leading to leakage of cellular contents and cell death. oup.commdpi.comresearchgate.net This non-specific, physical targeting of the membrane makes it significantly more difficult for bacteria to develop resistance through simple target-site mutations. nih.govnih.gov

    Physicochemical Properties:

    Cationic Nature: Dermaseptins are positively charged peptides, a key feature that facilitates their initial electrostatic interaction with the negatively charged components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria). oup.commdpi.com

    Amphipathic Helicity: In the nonpolar environment of a lipid membrane, this compound adopts an amphipathic α-helical structure. oup.commdpi.com This conformation, with distinct hydrophobic and hydrophilic faces, allows the peptide to insert into and disrupt the membrane, a process described by models like the "barrel-stave" or "carpet" mechanism. mdpi.commdpi.com

    Rapidity of Action: this compound derivatives are known to be rapidly bactericidal. nih.govnih.govasm.org For example, some derivatives can reduce viable bacterial counts by several orders of magnitude (e.g., 6 log units) in as little as 30 minutes. nih.govresearchgate.netasm.org This rapid killing curtails the time window available for bacteria to mount a stress response or develop and propagate resistance mutations.

    Receptor-Independent Mechanism: The antimicrobial activity is not mediated by interaction with a specific chiral center, such as a receptor or enzyme. nih.govresearchgate.net This is supported by findings that D-isomers of the peptides (composed of D-amino acids) are as potent as the natural L-isomers. nih.govasm.org This circumvents common resistance mechanisms that involve the alteration of a specific drug target. nih.gov

    Potential for Intracellular Targets: While membrane disruption is the primary mechanism, some evidence suggests that dermaseptins may also translocate across the cell membrane without causing complete lysis and then act on intracellular targets. researchgate.net Research indicates Dermaseptin can inhibit the synthesis of both DNA and RNA, adding another layer of complexity for bacteria to overcome. researchgate.net

    Collectively, these properties create a robust antimicrobial agent that acts on a fundamental and conserved bacterial structure—the cell membrane—in a rapid and physically disruptive manner, making the evolution of resistance a far more complex and challenging process for the pathogen. nih.gov

    Synergistic and Combination Strategies Involving Dermaseptin 4

    Combinatorial Effects with Conventional Antimicrobial Agents

    The combination of dermaseptin-derived peptides with conventional antibiotics presents a promising strategy to combat resistant bacterial strains. Research has shown that derivatives of Dermaseptin-S4 can act synergistically with antibiotics, although detailed studies on specific pairings with the parent S4 peptide are limited.

    A study involving a 13-residue derivative of Dermaseptin-S4, known as K4-S4(1-13)a or DD13, demonstrated that this peptide, along with a chimeric version, acted synergistically with antibiotics. nih.govnih.gov This synergistic action is significant as it can enhance the efficacy of existing antibiotic treatments, potentially overcoming resistance mechanisms. nih.gov The primary mechanism of action for dermaseptins, the permeabilization of the bacterial membrane, is thought to facilitate the entry of conventional antibiotics into the bacterial cell, thereby increasing their effectiveness at lower concentrations. oup.commdpi.com

    Furthermore, studies on Dermaseptin-S4 derivatives have highlighted their potent activity against a wide array of multidrug-resistant clinical isolates. nih.gov An important finding is that, unlike many conventional antibiotics, serial exposure of bacteria to sub-lethal concentrations of these dermaseptin (B158304) derivatives did not lead to the emergence of resistance. nih.govresearchgate.net This suggests that combination therapies might not only be more effective but could also help to slow the development of future antibiotic resistance. Some derivatives have also been shown to be less cytotoxic than certain current antibiotics, indicating a potential for improved safety profiles in combination regimens. mdpi.com

    Modulation of Host Immune Responses and LPS Binding

    Beyond direct antimicrobial activity, Dermaseptin-S4 and its derivatives possess significant immunomodulatory capabilities, primarily through their interaction with lipopolysaccharide (LPS). LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent trigger of the inflammatory response and can lead to sepsis. nih.gov

    Dermaseptin-S4 has been observed to bind to LPS. nih.gov This binding is a crucial function, as it can block the interaction between LPS and the host's LPS-binding protein. nih.gov By sequestering LPS, dermaseptin peptides can suppress the activation of macrophages and consequently reduce the production of inflammatory cytokines. nih.govnih.gov This anti-endotoxin property could be vital in protecting against the lethal effects of endotoxic shock associated with severe Gram-negative bacterial infections. nih.gov While some antimicrobial peptides stimulate immune cells, the ability of Dermaseptin-S4 to bind LPS and dampen the inflammatory cascade represents a distinct and therapeutically valuable immunomodulatory mechanism. nih.govresearchgate.netnih.gov

    The interaction is not limited to the parent peptide. A derivative of S4, C12-S4(8-15), showed a high binding affinity for membranes containing Pseudomonas aeruginosa LPS, which correlated with its specific antimicrobial activity. nih.gov This highlights how modifications to the dermaseptin structure can fine-tune its interaction with specific bacterial components and potentially modulate the host response in a targeted manner.

    Design and Efficacy of Chimeric Peptides (e.g., with RNA III-inhibiting peptide)

    A highly innovative strategy involves the creation of chimeric peptides that combine the distinct mechanisms of a Dermaseptin-S4 derivative with another functional peptide. A notable example is the fusion of a 13-residue Dermaseptin-S4 derivative, K4-S4(1-13)a (DD13), with the RNA III-inhibiting peptide (RIP). nih.govnih.gov

    The design of this chimera, DD13-RIP, is based on a dual-action approach to combatting notoriously difficult staphylococcal infections. nih.govnih.gov DD13 functions by disrupting the bacterial membrane, leading to cell lysis, while RIP is a heptapeptide (B1575542) that inhibits quorum sensing in staphylococci. nih.govnih.gov Quorum sensing is a cell-to-cell communication system that regulates virulence and biofilm formation, a key factor in the persistence of infections and antibiotic resistance. nih.gov

    In vitro studies revealed that while RIP alone had no direct bactericidal effect, both DD13 and the DD13-RIP chimera were equally effective at killing bacteria. nih.govnih.gov However, the chimeric peptide was slightly more effective than RIP alone in inhibiting the synthesis of RNA III, a key regulatory molecule in staphylococcal pathogenesis. nih.govnih.gov

    The true power of this chimeric design was demonstrated in vivo. In a rat model of graft-associated infection with methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis (MRSE), the DD13-RIP hybrid was the most potent of the three peptides (DD13, RIP, and DD13-RIP) tested. nih.gov It was able to completely prevent staphylococcal infections at the lowest dose, indicating a powerful synergistic effect between the two peptide components. nih.govnih.gov This suggests that attacking bacteria simultaneously with two different mechanisms—membrane disruption and quorum-sensing inhibition—is a highly effective strategy. nih.gov

    Table 1: In Vitro and In Vivo Activity of Dermaseptin Derivative (DD13), RIP, and Chimeric Peptide (DD13-RIP)

    Peptide In Vitro Bactericidal Activity (against S. aureus & S. epidermidis) In Vitro RNA III Synthesis Inhibition In Vivo Efficacy (Rat Graft Infection Model)
    DD13 (K4-S4(1-13)a) Potent bactericidal activity (MIC: 2 mg/L). nih.gov No significant inhibition. nih.gov Reduced bacterial load in a dose-dependent manner. nih.gov
    RIP No bactericidal activity (up to 128 mg/L). nih.gov Effective inhibitor of RNA III synthesis. nih.gov Reduced bacterial load in a dose-dependent manner. nih.gov
    DD13-RIP (Chimera) Potent bactericidal activity (MIC: 2 mg/L), equal to DD13. nih.govnih.gov Slightly more effective than RIP alone. nih.govnih.gov Most potent; completely prevented infection at the lowest dose. nih.govnih.gov

    Table of Compounds

    Compound Name Abbreviation/Other Names
    Dermaseptin-4 S4, DRS-S4
    K4-S4(1-13)a DD13
    K4-S4(1-16)
    K4K20-S4 P28
    C12-S4(8-15)
    RNA III-inhibiting peptide RIP
    DD13-RIP
    Lipopolysaccharide LPS
    Methicillin-resistant Staphylococcus aureus MRSA
    Staphylococcus epidermidis MRSE

    Advanced Research Methodologies and Techniques in Dermaseptin 4 Studies

    Peptide Synthesis and Purification Methods

    The primary method for producing Dermaseptin-4 and its derivatives for research purposes is Solid-Phase Peptide Synthesis (SPPS) . nih.govfrontiersin.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. nih.govfrontiersin.org The 9-fluorenylmethoxycarbonyl (Fmoc) active ester chemistry is commonly applied in this process. nih.govasm.org Following the assembly of the full-length peptide, it is cleaved from the resin using a cleavage cocktail, which often includes trifluoroacetic acid (TFA). nih.govasm.orgnih.gov

    After cleavage, the crude peptide is subjected to purification to achieve high homogeneity, typically in the range of 95% to over 99%. nih.govajol.infoacs.org The standard and most effective method for this purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . asm.orgnih.govajol.info This technique separates the desired peptide from impurities based on hydrophobicity, using a gradient of an organic solvent like acetonitrile (B52724) in water, with both solvents typically containing a small percentage of TFA. asm.orgnih.gov The purity and correct composition of the synthesized peptide are then confirmed by analytical techniques such as mass spectrometry and amino acid analysis. asm.orgoup.com

    Biophysical Characterization of Peptide-Membrane Interactions

    A variety of biophysical techniques are utilized to understand the structural and interactive properties of this compound, particularly its interaction with cell membranes.

    Circular Dichroism (CD) Spectroscopy is widely used to determine the secondary structure of this compound and its analogs. asm.orgnih.gov In aqueous solutions, this compound peptides often exhibit a random coil conformation. mdpi.com However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or liposomes, they adopt a predominantly α-helical structure. asm.orgmdpi.commdpi.com This conformational change is a key aspect of its mechanism of action.

    Fluorescence Spectroscopy provides insights into the peptide's interaction with membranes. For instance, the SYTOX Green assay is used to monitor membrane permeabilization. oup.com An increase in fluorescence indicates that the dye has entered the cell and bound to nucleic acids, signifying compromised membrane integrity. oup.com

    Surface Plasmon Resonance (SPR) is a powerful tool for quantifying the binding kinetics of this compound to lipid bilayers in real-time. acs.orgasm.orgacs.org SPR experiments have revealed that the interaction is often a two-stage process: an initial adhesion to the membrane surface followed by insertion into the lipid bilayer. acs.orgacs.org These studies have shown that the cytolytic activity of this compound derivatives correlates more strongly with their ability to insert into the membrane rather than just their initial binding affinity. acs.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy is employed to determine the three-dimensional structure of this compound in membrane-mimetic environments, such as in the presence of dodecylphosphocholine (B1670865) micelles. rcsb.org NMR studies have provided detailed molecular insights into how modifications, like N-acylation, can alter the peptide's secondary structure, potentially facilitating its interaction with and disruption of the membrane. rcsb.org

    Atomic Force Microscopy (AFM) allows for the direct visualization of the morphological changes induced by this compound on bacterial surfaces. nih.gov AFM images have revealed significant alterations, including the formation of bulges and pores on the bacterial membrane, providing direct evidence of its membrane-disruptive mechanism. nih.govpreprints.org

    In Vitro and Ex Vivo Assays for Biological Activity Assessment

    A range of in vitro and ex vivo assays are essential for quantifying the biological activity of this compound and its derivatives.

    The Minimum Inhibitory Concentration (MIC) is a fundamental assay used to determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism. nih.govasm.org This is typically assessed using a microdilution method in 96-well plates, where bacterial growth is measured by optical density. nih.govasm.org The Minimum Bactericidal Concentration (MBC) is also determined to find the lowest concentration of the peptide that kills a specific percentage (e.g., 99.9%) of the initial bacterial inoculum. nih.govsemanticscholar.org

    Assay Description Typical Findings for this compound and its Derivatives
    Minimum Inhibitory Concentration (MIC) Lowest peptide concentration that inhibits visible microbial growth. nih.govasm.orgVaries depending on the derivative and bacterial strain, often in the low micromolar range. nih.govasm.org
    Minimum Bactericidal Concentration (MBC) Lowest peptide concentration that kills a specific percentage of bacteria. nih.govsemanticscholar.orgOften close to or slightly higher than the MIC values. nih.gov

    Growth Inhibition Assays are performed to assess the dose-dependent effect of the peptide on the proliferation of various cell types, including bacteria, fungi, and even cancer cells. nih.govsemanticscholar.org These assays often involve monitoring the optical density of cultures over time in the presence of different peptide concentrations. nih.gov

    Membrane Integrity Assays are crucial for confirming the membrane-disruptive mechanism of this compound. The release of cellular contents, such as nucleic acids (measured by UV absorption at 260 nm) or cytoplasmic enzymes like lactate (B86563) dehydrogenase (LDH), is quantified to assess membrane damage. oup.commdpi.com The SYTOX Green assay, as mentioned earlier, is also a key membrane integrity assay. oup.com

    Cation Displacement Assays are used to investigate the peptide's interaction with the bacterial outer membrane. oup.compreprints.org These assays measure the ability of this compound to displace divalent cations like Mg²⁺ and Ca²⁺, which stabilize the lipopolysaccharide (LPS) layer of Gram-negative bacteria. oup.compreprints.orgpreprints.org The displacement of these cations indicates that the peptide is disrupting the outer membrane to gain access to the inner cytoplasmic membrane. preprints.orgpreprints.org

    Future Directions and Emerging Research Avenues for Dermaseptin 4

    Deeper Elucidation of Complex Molecular Mechanisms and Pathways

    While the primary mechanism of action for Dermaseptin-4 and its derivatives is understood to be the disruption of microbial cell membranes, future research will focus on a more profound understanding of the intricate molecular interactions and downstream cellular pathways affected by these peptides. abq.org.br The initial interaction is driven by the cationic nature of dermaseptins, which facilitates binding to the negatively charged components of bacterial membranes. oup.com Following this, the peptide's amphipathic α-helical structure promotes its insertion into the lipid bilayer, leading to membrane permeabilization and cell lysis. abq.org.broup.com

    Computational docking studies have suggested that this compound's antimicrobial action is likely not due to the inhibition of specific vital enzymatic pathways within the microorganism but rather a direct lytic effect on the cell membrane. abq.org.brikiam.edu.ec However, the precise dynamics of pore formation, the potential for "barrel-stave" versus "carpet-like" mechanisms, and the role of peptide oligomerization in solution are areas requiring further investigation. nih.govmdpi.com

    Future studies will likely employ advanced biophysical techniques, such as solid-state NMR and neutron scattering, to visualize the peptide-membrane interactions at an atomic level. Furthermore, transcriptomic and proteomic analyses of treated pathogens could reveal subtle, yet significant, alterations in cellular pathways beyond direct membrane damage. For instance, research on Candida albicans has already shown that Dermaseptin-S4 can inhibit the yeast-to-hypha transition, a key virulence factor, and downregulate the expression of adhesion-related genes like EAP1 and HWP1. researchgate.netresearchgate.net

    Exploration of Novel Therapeutic Targets and Pathogen Interactions

    The broad-spectrum activity of this compound against bacteria, fungi, and viruses opens up avenues for exploring its efficacy against a wider range of pathogens and identifying novel therapeutic targets. uu.nl Its proven activity against oral pathogens associated with caries and periodontitis, for example, suggests potential applications in oral health. nih.gov

    A significant area of future research lies in understanding the interactions of this compound with more complex microbial structures, such as biofilms. Studies have already demonstrated that derivatives of this compound can effectively eradicate biofilms formed by pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.com The mechanisms underlying this anti-biofilm activity, including interference with cell-cell adhesion and matrix degradation, warrant deeper investigation.

    Furthermore, the antiviral properties of Dermaseptin-S4 against viruses like Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV) suggest a potential for developing dermaseptin-based antiviral therapies. uu.nl Research indicates that the peptide may interfere with the early stages of the viral replication cycle. uu.nl Elucidating the specific viral proteins or host cell factors that this compound interacts with will be crucial for advancing this line of research.

    The table below summarizes the diverse range of pathogens susceptible to this compound and its derivatives, highlighting the potential for broad therapeutic applications.

    Pathogen TypeSpeciesFinding
    Gram-positive BacteriaStaphylococcus aureus (including MRSA)Exhibits potent bactericidal activity and can eradicate biofilms. mdpi.comnih.gov
    Gram-negative BacteriaEscherichia coliDemonstrates rapid bactericidal kinetics. nih.gov
    Gram-negative BacteriaPseudomonas aeruginosaEffective against clinical isolates and in animal models of infection. nih.gov
    Gram-negative BacteriaAcinetobacter baumanniiAnalogs show significant antibacterial activity against this opportunistic pathogen. mdpi.com
    FungiCandida albicansInhibits growth, biofilm formation, and the yeast-to-hypha transition. researchgate.netresearchgate.net
    FungiAspergillus fumigatusAnalogs have demonstrated antifungal activity. ajol.info
    FungiCryptococcus neoformansAnalogs have shown activity against this pathogenic yeast. ajol.info
    VirusesHerpes Simplex Virus (HSV-1, HSV-2)Shows antiviral activity, including against acyclovir-resistant strains. uu.nlajol.info
    VirusesHuman Immunodeficiency Virus (HIV-1)Inhibits infectivity in vitro. ajol.info
    VirusesRabies virusHas shown efficacy in a mouse model. uu.nl

    Rational Peptide Engineering for Enhanced Specificity and Potency

    Rational design and peptide engineering offer a powerful strategy to optimize the therapeutic properties of this compound, aiming to enhance its specificity for microbial targets while minimizing toxicity to host cells. nih.govmdpi.com The native Dermaseptin (B158304) S4 is known for its high hemolytic activity, which limits its systemic applications. nih.gov

    Structure-activity relationship (SAR) studies have been instrumental in guiding the modification of this compound. nih.gov Key strategies include:

    Amino Acid Substitution: Replacing specific amino acids to modulate charge, hydrophobicity, and amphipathicity. For instance, the substitution of lysine (B10760008) at certain positions has been shown to significantly increase antibacterial potency while reducing hemolytic effects. nih.gov The development of all-D-amino acid enantiomers has also been explored to confer resistance to proteolytic degradation. nih.gov

    Truncation: Creating shorter versions of the peptide that retain the core antimicrobial domain. Shorter derivatives like K4-S4(1-16) and K4-S4(1-13) have demonstrated potent in vivo efficacy with improved toxicity profiles. nih.gov

    N-terminal Acylation: The addition of fatty acids to the N-terminus can modulate the peptide's hydrophobicity and improve its bactericidal properties. nih.govasm.org For example, replacing the N-terminal dipeptide with heptanoic acid resulted in a derivative with faster bactericidal kinetics. nih.gov

    These engineered peptides are often evaluated for their therapeutic index, which is the ratio of their toxicity to their antimicrobial activity. The goal is to maximize this index, yielding peptides with high potency against pathogens and low toxicity to mammalian cells.

    The table below showcases examples of engineered this compound derivatives and their improved properties.

    DerivativeModificationEnhanced Property
    K4K20-S4Lysine substitutions at positions 4 and 20Increased antibacterial potency by two orders of magnitude compared to the native peptide. nih.gov
    K4-S4(1-16)Truncation and lysine substitutionPotent in vivo antibacterial activity with reduced toxicity. nih.gov
    C7-S4(3-15)N-terminal acylation with heptanoic acid and truncationFaster bactericidal kinetics against oral pathogens. nih.govasm.org
    d-Dermaseptin S4All-D-amino acid enantiomerResistance to proteolytic enzymes. nih.gov

    Preclinical In Vivo Efficacy Studies in Non-Human Disease Models

    Translating the promising in vitro activity of this compound derivatives into effective therapies requires rigorous evaluation in preclinical non-human disease models. These studies are essential to assess the peptides' efficacy, pharmacokinetics, and safety in a living organism.

    Several studies have already demonstrated the in vivo potential of this compound derivatives. For example, in a mouse peritonitis model of P. aeruginosa infection, a single injection of K4-S4(1-16) or K4-S4(1-13) significantly improved survival rates. nih.gov In neutropenic mice, K4-S4(1-16) demonstrated a dose-dependent reduction in bacterial load. nih.gov

    Future preclinical research will need to expand to a wider range of disease models that reflect clinically relevant infections. This includes models for:

    Topical infections: Assessing the efficacy of dermaseptin-based formulations for skin and soft tissue infections, including those in diabetic foot ulcers. uu.nl

    Oral mucositis: Evaluating the potential of derivatives like C7-S4(3-15) to treat or prevent this common side effect of cancer therapy. nih.gov

    Systemic infections: Further investigating the efficacy of low-toxicity derivatives in models of sepsis and bloodstream infections.

    Fungal infections: Testing the in vivo efficacy against systemic and mucosal candidiasis.

    Viral infections: Developing animal models to validate the in vitro antiviral activity against HSV and other viruses.

    These studies will provide critical data on the therapeutic potential of this compound and its analogs, paving the way for potential clinical trials.

    The following table summarizes key findings from in vivo studies of this compound derivatives.

    DerivativeDisease ModelAnimalKey Finding
    K4-S4(1-16)P. aeruginosa peritonitisMouseReduced mortality from 75% in the control group to 18%. nih.gov
    K4-S4(1-13)P. aeruginosa peritonitisMouseReduced mortality from 75% in the control group to 36%. nih.gov
    K4-S4(1-16)P. aeruginosa infection in neutropenic miceMouseDose-dependent reduction in viable CFU by >3 log units within 1 hour. nih.gov
    Dermaseptin-S4Rabies virus infectionMouseShowed efficacy against the virus. uu.nl

    Q & A

    Basic Research Questions

    Q. What key structural features of Dermaseptin-4 underlie its antimicrobial activity, and how can these be experimentally validated?

    • Methodological Answer : this compound’s α-helical conformation and cationic charge distribution are critical for membrane disruption. To validate these, use circular dichroism (CD) spectroscopy to confirm secondary structure in membrane-mimetic environments (e.g., SDS micelles). Surface plasmon resonance (SPR) can quantify binding affinity to lipid bilayers, while alanine-scanning mutagenesis identifies residues essential for activity . Truncated derivatives (e.g., 13-mer or 10-mer) should be tested to assess how chain length impacts cytotoxicity and membrane insertion .

    Q. Which in vitro models are most appropriate for studying this compound’s mechanism of action against microbial pathogens?

    • Methodological Answer : Use model lipid bilayers (e.g., POPC/POPG mixtures) to simulate bacterial membranes. SPR or fluorescence anisotropy can measure peptide-membrane interactions. For cytotoxicity, employ hemolysis assays with red blood cells (RBCs) and compare results to antimicrobial activity against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria. Include proteolytic cleavage experiments to distinguish surface-bound vs. inserted peptide states .

    Q. How should researchers control experimental variables in antimicrobial assays involving this compound?

    • Methodological Answer : Standardize peptide concentration (e.g., 1–50 μM), lipid-to-peptide ratios, and buffer conditions (pH, ionic strength). Use negative controls (e.g., scrambled peptides) and positive controls (e.g., polymyxin B). Replicate experiments ≥3 times and apply statistical tests (t-tests, ANOVA) to assess significance. Document batch-to-batch variability in peptide synthesis and purity (e.g., via HPLC) .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s cytotoxicity across cell lines be systematically resolved?

    • Methodological Answer : Contradictions often arise from differences in membrane lipid composition (e.g., cholesterol content in eukaryotic vs. prokaryotic membranes). Use lipidomics to characterize target membranes and correlate with peptide binding kinetics (SPR). Perform comparative studies with isogenic cell lines varying in membrane rigidity or glycosylation. Apply meta-analysis frameworks to reconcile discrepancies, emphasizing effect sizes over p-values .

    Q. What methodologies best correlate this compound’s membrane-binding kinetics with cytolytic activity?

    • Methodological Answer : Adopt a two-stage binding model: (1) initial electrostatic adhesion and (2) hydrophobic insertion. Use SPR to derive apparent affinity constants (Kd1 for adhesion, Kd2 for insertion). Compare these values to cytotoxicity data (e.g., IC50). Peptides with high Kd2 (e.g., K4K20-S4) exhibit superior lytic activity due to deeper bilayer penetration . Validate with proteolytic protection assays to confirm insertion depth .

    Q. How can structural modifications of this compound be optimized to enhance selectivity for microbial vs. mammalian membranes?

    • Methodological Answer : Design analogs with reduced hydrophobicity (e.g., substituting tryptophan with serine) or increased charge asymmetry. Test derivatives using SPR and cytotoxicity assays. Pair with molecular dynamics (MD) simulations to predict insertion depth and hydrogen bonding patterns. For selectivity, calculate therapeutic indices (e.g., HC50/MIC) and prioritize analogs with indices >10 .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.